molecular formula C10H16N2S B363724 4-(dimethyl-1,3-thiazol-2-yl)piperidine CAS No. 1004527-71-2

4-(dimethyl-1,3-thiazol-2-yl)piperidine

Cat. No.: B363724
CAS No.: 1004527-71-2
M. Wt: 196.31g/mol
InChI Key: IZGFVUPBFHMCIE-UHFFFAOYSA-N
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Description

4-(dimethyl-1,3-thiazol-2-yl)piperidine is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. The thiazole ring is a five-membered ring containing sulfur and nitrogen, while the piperidine ring is a six-membered ring containing nitrogen. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethyl-1,3-thiazol-2-yl)piperidine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 4,5-dimethylthiazole with piperidine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further use .

Chemical Reactions Analysis

Types of Reactions

4-(dimethyl-1,3-thiazol-2-yl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the thiazole or piperidine rings .

Scientific Research Applications

4-(dimethyl-1,3-thiazol-2-yl)piperidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and piperidine derivatives, such as:

Uniqueness

4-(dimethyl-1,3-thiazol-2-yl)piperidine is unique due to its specific substitution pattern on the thiazole ring and its combination with the piperidine ring. This unique structure may confer specific biological activities and chemical reactivity that differ from other similar compounds .

Properties

IUPAC Name

4,5-dimethyl-2-piperidin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-7-8(2)13-10(12-7)9-3-5-11-6-4-9/h9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGFVUPBFHMCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004527-71-2
Record name 4-(dimethyl-1,3-thiazol-2-yl)piperidine
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